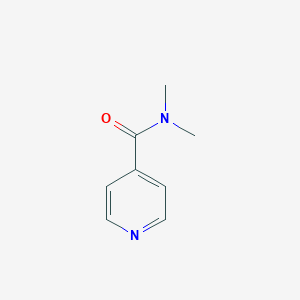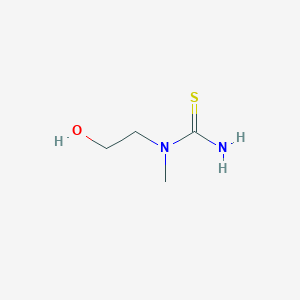![molecular formula C24H28N2 B160602 1,3-Bis[2-(4-aminophenyl)-2-propyl]benzene CAS No. 2687-27-6](/img/structure/B160602.png)
1,3-Bis[2-(4-aminophenyl)-2-propyl]benzene
描述
1,3-Bis[2-(4-aminophenyl)-2-propyl]benzene is an organic compound with the molecular formula C24H28N2. It is also known by other names such as 4,4’-(1,3-phenylenediisopropylidene)bisaniline and bisaniline M . This compound is characterized by its white to light yellow powder or crystalline form and is soluble in toluene .
准备方法
The synthesis of 1,3-Bis[2-(4-aminophenyl)-2-propyl]benzene typically involves the reaction of 1,3-diisopropylbenzene with 4-nitrobenzene followed by reduction of the nitro groups to amines . The reaction conditions often include the use of solvents like toluene and catalysts to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
化学反应分析
1,3-Bis[2-(4-aminophenyl)-2-propyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions typically involve the conversion of nitro groups to amines.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with electrophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas in the presence of a catalyst, and electrophiles like alkyl halides . The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1,3-Bis[2-(4-aminophenyl)-2-propyl]benzene has several scientific research applications:
作用机制
The mechanism of action of 1,3-Bis[2-(4-aminophenyl)-2-propyl]benzene involves its interaction with molecular targets through its amino groups. These groups can form hydrogen bonds and participate in nucleophilic substitution reactions, making the compound reactive towards various electrophiles . The pathways involved in its action depend on the specific application and the molecular targets it interacts with.
相似化合物的比较
1,3-Bis[2-(4-aminophenyl)-2-propyl]benzene can be compared with similar compounds such as:
1,3-Bis[2-(4-nitrophenyl)-2-propyl]benzene: This compound has nitro groups instead of amino groups, making it less reactive in nucleophilic substitution reactions.
1,3-Bis[2-(4-hydroxyphenyl)-2-propyl]benzene: The presence of hydroxy groups instead of amino groups alters its reactivity and solubility properties.
The uniqueness of this compound lies in its amino groups, which provide it with distinct reactivity and applications in various fields .
属性
IUPAC Name |
4-[2-[3-[2-(4-aminophenyl)propan-2-yl]phenyl]propan-2-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2/c1-23(2,17-8-12-21(25)13-9-17)19-6-5-7-20(16-19)24(3,4)18-10-14-22(26)15-11-18/h5-16H,25-26H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWOIWTRRPFHBSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)N)C2=CC(=CC=C2)C(C)(C)C3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80893472 | |
| Record name | Bisaniline M | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80893472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2687-27-6 | |
| Record name | 4,4′-[1,3-Phenylenebis(1-methylethylidene)]bis[benzenamine] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2687-27-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 4,4'-(1,3-phenylenebis(1-methylethylidene))bis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002687276 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 4,4'-[1,3-phenylenebis(1-methylethylidene)]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bisaniline M | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80893472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Bis[2-(4-aminophenyl)-2-propyl]benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1,3-Bis[2-(4-aminophenyl)-2-propyl]benzene in the synthesis of gas separation membranes?
A: this compound serves as a diamine monomer in the synthesis of polyimide copolymers. [, ] These copolymers are used to create membranes capable of separating gases like oxygen from a mixture. The specific structure of this diamine, along with other chosen monomers like 4,4'-(hexafluoroisopropylidene)diphthalic anhydride and 2,3,5,6-tetramethyl-1,4-phenylenediamine, contributes to the final polymer's properties, influencing its permeability and selectivity for specific gases. []
Q2: How does the incorporation of this compound into polyimides affect their gas separation performance?
A: While the provided research [, ] focuses on the synthesis and general properties of the polyimide copolymer containing this compound, it doesn't delve into specific gas separation data or compare its performance to polymers lacking this monomer. Further research is needed to directly assess how this diamine contributes to the oxygen permeability and selectivity of the resulting membrane.
Q3: What are the potential advantages of using polyimides synthesized with this compound in gas separation applications?
A: The research suggests that incorporating this compound into polyimides can lead to membranes with high oxygen permeability and selectivity. [, ] This is desirable for applications requiring efficient oxygen enrichment, such as:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![Glycine, N-ethyl-N-[(heptadecafluorooctyl)sulfonyl]-, ethyl ester](/img/structure/B160551.png)
